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Compound of Interest

Compound Name: Cy3.5 dise(tetra so3)

Cat. No.: B12949600

Get Quote

Executive Summary
This guide details the protocol for labeling proteins with Sulfo-Cyanine3.5 (Tetra-SO₃) NHS

Ester. The "Tetra-SO₃" designation refers to the presence of four sulfonate groups on the

cyanine scaffold, rendering the dye highly hydrophilic. Unlike standard non-sulfonated cyanines

(which require organic co-solvents like DMF or DMSO), Sulfo-Cyanine3.5 is fully water-soluble

and resistant to aggregation, making it ideal for labeling delicate proteins prone to denaturation

in organic solvents.

The "Dise" term in your request likely refers to the NHS Ester (Succinimidyl Ester) functionality,

which targets primary amines (Lysine residues and N-termini) to form stable amide bonds.

Key Technical Advantages
High Water Solubility: Eliminates the need for DMF/DMSO, preserving protein folding.

Reduced Aggregation: The negative charge of the four sulfonate groups prevents dye-dye

stacking (H-aggregates) on the protein surface, maintaining high quantum yield.
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Spectral Window: Excitation (~576 nm) and Emission (~603 nm) fill the gap between Cy3

and Cy5, ideal for multiplexing.

Chemical Mechanism & Workflow
The labeling reaction relies on the nucleophilic attack of a primary amine (on the protein) onto

the N-hydroxysuccinimide (NHS) ester of the dye. This releases N-hydroxysuccinimide as a

byproduct and forms a stable covalent amide bond.
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Caption: Mechanism of NHS-ester amine conjugation. The reaction requires a deprotonated

amine, necessitating a slightly alkaline pH.
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Component Specification Notes

Fluorophore Sulfo-Cyanine3.5 NHS Ester
Store at -20°C, desiccated.[1]

[2][3] Hygroscopic.

Reaction Buffer
0.1 M Sodium Bicarbonate

(NaHCO₃), pH 8.3–8.5

Must be amine-free. Do NOT

use Tris or Glycine.

Storage Buffer PBS (pH 7.[4]4) or TBS
For final formulation after

purification.

Purification
Sephadex G-25 (PD-10) or

Zeba Spin Columns

7K MWCO is standard for

antibodies (IgG).

Equipment
UV-Vis Spectrophotometer (Nanodrop or Cuvette-based).

Centrifuge (if using spin columns).

Vortex mixer.[5]

Detailed Protocol
Phase 1: Protein Preparation
Objective: Ensure the protein is in a reactive state (pH > 8.0) and free of interfering amines.

Buffer Exchange (If necessary):

If the protein is in Tris, Glycine, or contains BSA/Gelatin, you must dialyze or buffer

exchange into 0.1 M NaHCO₃ (pH 8.3) or PBS (pH 7.4) adjusted to pH 8.3 with

bicarbonate.

Why? Tris contains amines that compete with the protein for the dye, drastically reducing

yield.

Concentration Adjustment:

Adjust protein concentration to 1–10 mg/mL.
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Optimal: 5 mg/mL. Lower concentrations (<1 mg/mL) lead to poor labeling efficiency due

to hydrolysis competition.

Phase 2: Dye Preparation
Objective: Solubilize the dye immediately before use to prevent hydrolysis.

Equilibration: Bring the Sulfo-Cy3.5 NHS ester vial to room temperature before opening to

prevent condensation.

Solubilization:

Dissolve the dye in PCR-grade water or 0.1 M NaHCO₃.

Note: Unlike standard Cy3.5, no DMSO or DMF is required due to the tetra-sulfonate

groups. This is safer for labile proteins.

Concentration: Prepare a 10 mM stock solution (approx. 10 mg/mL).

Shelf Life: Use immediately. NHS esters hydrolyze within minutes to hours in aqueous

solution.

Phase 3: Conjugation Reaction
Objective: Covalent attachment of the fluorophore.

Molar Ratio Calculation:

Target a Dye-to-Protein molar excess of 10:1 to 20:1 for antibodies (IgG).

Formula:

: Molar excess (e.g., 15)

: Mass of protein (mg)[4]

: Molecular weight of Sulfo-Cy3.5 NHS (~1088 Da, check specific vendor CoA)

: Concentration of dye stock (mg/mL)
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: Molecular weight of protein (e.g., 150,000 Da for IgG)[4]

Incubation:

Add the calculated volume of dye to the protein solution.

Mix gently by pipetting (do not vortex vigorously).

Incubate for 1 hour at Room Temperature (25°C) in the dark.

Alternative: Overnight at 4°C (requires slightly higher dye excess).

Phase 4: Purification
Objective: Remove unreacted free dye to prevent high background.[6]

Column Preparation: Equilibrate a PD-10 desalting column (or Zeba spin column) with PBS

(pH 7.4).

Loading: Load the reaction mixture onto the column.

Elution:

Gravity Column: Add PBS. The first colored band to elute is the Labeled Protein (Higher

MW). The slower, second band is free dye. Collect the first band.

Spin Column: Centrifuge according to manufacturer instructions.

Visual Check: The purified protein solution should be pink/red.

Analysis: Degree of Labeling (DOL)
To validate the experiment, you must calculate how many dye molecules are attached per

protein molecule.

Constants for Sulfo-Cyanine3.5
(Extinction Coeff. at 576 nm): ~150,000 M⁻¹cm⁻¹ (Check specific vendor; Lumiprobe cites
139,000; AAT Bioquest cites 150,000).
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(Correction Factor):0.17 (This accounts for the dye's absorbance at 280 nm).

(IgG): 210,000 M⁻¹cm⁻¹ (For other proteins, use their specific

).

Measurement & Calculation
Measure Absorbance at 280 nm (

) and 576 nm (

).

Calculate Protein Concentration (

):

Calculate DOL:

Interpretation
Optimal DOL for IgG: 3.0 – 6.0.

DOL < 2: Under-labeled. Increase dye molar excess or check buffer pH.

DOL > 8: Over-labeled. Risk of quenching or protein inactivation. Decrease dye excess.

Troubleshooting Guide
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Issue Possible Cause Solution

Low DOL (< 1.0)
Buffer contained amines

(Tris/Glycine).

Dialyze protein into PBS or

NaHCO₃ before labeling.

pH was too low (< 8.0). Adjust buffer pH to 8.3–8.5.

Hydrolyzed Dye.
Use fresh dye stock; ensure

dye was stored desiccated.

Precipitation Protein concentration too high. Dilute protein to < 5 mg/mL.

(Rare with Sulfo-Cy3.5) Over-

labeling.
Reduce Dye:Protein ratio.

No Fluorescence Fluorescence Quenching.
DOL is too high (>8). Reduce

dye excess.

Storage & Stability
Labeled Protein: Store at 4°C (short term) or -20°C (long term) with 50% glycerol. Protect

from light.[3][4][5]

Reactive Dye Stock: Discard unused aqueous dye stock. NHS esters are not stable in water.

Dry powder must be stored at -20°C, desiccated.

Workflow Visualization
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Caption: Step-by-step workflow for Sulfo-Cy3.5 protein labeling and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

1. apexbt.com [apexbt.com]

2. vectorlabs.com [vectorlabs.com]

3. Sulfo-Cyanine 3.5 NHS ester (A270271) | Antibodies.com [antibodies.com]

4. docs.aatbio.com [docs.aatbio.com]

5. Protein labeling protocol [abberior.rocks]

6. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Application Note: Sulfo-Cyanine3.5 (Tetra-Sulfonated)
Protein Labeling Protocol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12949600/docs#application-note-sulfo-cyanine3-5-
tetra-sulfonated-protein-labeling-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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